Cas no 1160250-97-4 (4-(3-Methylbenzyl)oxybenzoyl Chloride)

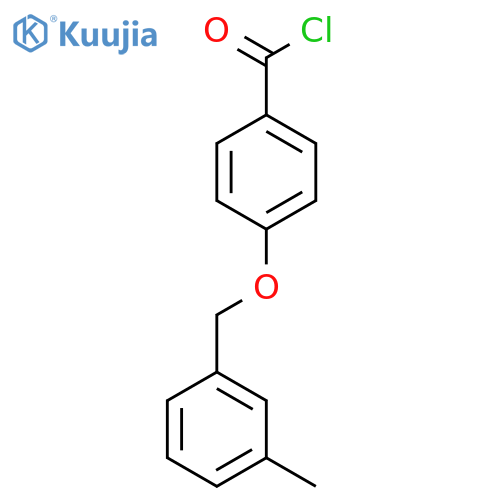

1160250-97-4 structure

商品名:4-(3-Methylbenzyl)oxybenzoyl Chloride

CAS番号:1160250-97-4

MF:C15H13ClO2

メガワット:260.715523481369

MDL:MFCD12197964

CID:4682187

4-(3-Methylbenzyl)oxybenzoyl Chloride 化学的及び物理的性質

名前と識別子

-

- 4-[(3-METHYLBENZYL)OXY]BENZOYL CHLORIDE

- 4-((3-Methylbenzyl)oxy)benzoyl chloride

- 4-[(3-methylphenyl)methoxy]benzoyl chloride

- BBL037127

- STL508810

- T2963

- benzoyl chloride, 4-[(3-methylphenyl)methoxy]-

- 4-(3-Methylbenzyl)oxybenzoyl Chloride

-

- MDL: MFCD12197964

- インチ: 1S/C15H13ClO2/c1-11-3-2-4-12(9-11)10-18-14-7-5-13(6-8-14)15(16)17/h2-9H,10H2,1H3

- InChIKey: OTAAADMJADFUPC-UHFFFAOYSA-N

- ほほえんだ: ClC(C1C=CC(=CC=1)OCC1C=CC=C(C)C=1)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 272

- トポロジー分子極性表面積: 26.3

じっけんとくせい

- 密度みつど: 1.2±0.1 g/cm3

- ふってん: 397.8±22.0 °C at 760 mmHg

- フラッシュポイント: 145.8±22.8 °C

- じょうきあつ: 0.0±0.9 mmHg at 25°C

4-(3-Methylbenzyl)oxybenzoyl Chloride セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

4-(3-Methylbenzyl)oxybenzoyl Chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M053115-250mg |

4-[(3-Methylbenzyl)oxy]benzoyl Chloride |

1160250-97-4 | 250mg |

$ 275.00 | 2022-06-02 | ||

| abcr | AB407928-1g |

4-[(3-Methylbenzyl)oxy]benzoyl chloride; . |

1160250-97-4 | 1g |

€317.00 | 2025-02-18 | ||

| abcr | AB407928-5g |

4-[(3-Methylbenzyl)oxy]benzoyl chloride; . |

1160250-97-4 | 5g |

€877.00 | 2025-02-18 | ||

| abcr | AB407928-10g |

4-[(3-Methylbenzyl)oxy]benzoyl chloride; . |

1160250-97-4 | 10g |

€1357.00 | 2025-02-18 | ||

| A2B Chem LLC | AI10211-5g |

4-[(3-Methylbenzyl)oxy]benzoyl chloride |

1160250-97-4 | >95% | 5g |

$995.00 | 2024-04-20 | |

| abcr | AB407928-500 mg |

4-[(3-Methylbenzyl)oxy]benzoyl chloride |

1160250-97-4 | 500MG |

€254.60 | 2023-02-20 | ||

| TRC | M053115-1000mg |

4-[(3-Methylbenzyl)oxy]benzoyl Chloride |

1160250-97-4 | 1g |

$ 720.00 | 2022-06-02 | ||

| abcr | AB407928-1 g |

4-[(3-Methylbenzyl)oxy]benzoyl chloride |

1160250-97-4 | 1g |

€322.50 | 2023-06-17 | ||

| abcr | AB407928-5 g |

4-[(3-Methylbenzyl)oxy]benzoyl chloride |

1160250-97-4 | 5g |

€907.00 | 2023-06-17 | ||

| A2B Chem LLC | AI10211-10g |

4-[(3-Methylbenzyl)oxy]benzoyl chloride |

1160250-97-4 | >95% | 10g |

$1412.00 | 2024-04-20 |

4-(3-Methylbenzyl)oxybenzoyl Chloride 関連文献

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

-

Luyao Mei,Guangxu Wang,Jia Deng,Junfeng Xiao,Xing Guo Soft Matter, 2019,15, 9150-9156

-

Harish R. Talele,Ashutosh V. Bedekar Org. Biomol. Chem., 2012,10, 8579-8582

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

1160250-97-4 (4-(3-Methylbenzyl)oxybenzoyl Chloride) 関連製品

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 61389-26-2(Lignoceric Acid-d4)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1160250-97-4)4-(3-Methylbenzyl)oxybenzoyl Chloride

清らかである:99%/99%

はかる:1g/5g

価格 ($):229.0/684.0